Carbocisteine-13C3 is a stable isotope-labeled derivative of carbocisteine, a mucolytic agent primarily used in the treatment of respiratory conditions characterized by excessive mucus production, such as chronic obstructive pulmonary disease and bronchiectasis. Carbocisteine works by reducing the viscosity of mucus, thereby facilitating its expulsion from the respiratory tract. The compound was first described in 1951 and has been in medical use since 1960 .
The synthesis of Carbocisteine-13C3 can be achieved through several methods, primarily focusing on the alkylation process. The following outlines the typical synthetic route:
The synthesis process involves:
The molecular formula for Carbocisteine-13C3 is , with a molecular weight of approximately 182.17 g/mol. The structure includes a thiol group and carboxymethyl side chains, which are essential for its biological activity.
Carbocisteine-13C3 can undergo various chemical reactions:
Carbocisteine-13C3 acts primarily by breaking down the glycoprotein structure of mucus in the respiratory tract. This process involves:
Carbocisteine-13C3 has several scientific uses:
Carbocisteine-13C₃ (S-carboxymethyl-L-cysteine-13C₃) requires precision in introducing 13C atoms at specific molecular positions. The primary synthetic route involves late-stage isotope incorporation using [13C]CO₂ as the isotopic precursor. This strategy, inspired by click chemistry, employs a modified Staudinger/aza-Wittig (SAW) reaction sequence [4] [5]. The process initiates with an o-azido precursor of cysteine, which undergoes phosphine-mediated reduction to form an iminophosphorane intermediate. Subsequent reaction with [13C]CO₂ generates a 13C-labeled isocyanate, which cyclizes to form the carbocisteine core with isotopic integration at the carboxylate group [4].
An alternative pathway adapts multi-step chemical synthesis starting from 13C-labeled building blocks. For example, L-cysteine-13C₃ serves as the backbone, with S-carboxymethylation using chloroacetic acid-13C. This method necessitates protection/deprotection strategies for thiol and amine groups to prevent side reactions, typically employing tert-butoxycarbonyl (Boc) groups [1]. The route’s efficiency hinges on the anhydrous reaction conditions and palladium-catalyzed coupling to ensure regioselectivity.
Key reaction steps include:
Table 1: Synthetic Routes for Carbocisteine-13C₃
Method | Isotope Source | Key Reagents | Yield (%) |
---|---|---|---|
SAW reaction | [13C]CO₂ | PMe₂Ph, o-azido precursor | 79–95 |
Direct alkylation | Chloroacetate-13C₃ | Boc₂O, Pd(PPh₃)₄ | 65–78 |
Labeling efficiency depends on reaction kinetics and chemoselectivity. Parameters optimized include:
Isotopologue distribution is monitored via LC–MS and 13C-NMR. For instance, tandem MS analysis of carbocisteine-13C₃ reveals uniform 13C enrichment (99% isotopic purity) at m/z 180→136 (C₃H₆NO₂S⁺ fragment) [1]. Computational modeling further refines precursor design by predicting steric hindrance effects on isotope accessibility.
Table 2: Parameters Influencing 13C-Labeling Efficiency
Parameter | Optimal Condition | Efficiency Gain |
---|---|---|
Phosphine reagent | PMe₂Ph | 40% faster kinetics |
Temperature | 25°C | Prevents epimerization |
Solvent | Anhydrous MeCN | 95% RCY |
Precursor ratio | 100:1 (precursor:CO₂) | Minimizes dilution |
CAS No.: 4021-34-5
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.: